molecular formula C25H28N4O5S B11393517 1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393517
M. Wt: 496.6 g/mol
InChI Key: JNRAQFOWDCFHBO-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-ethoxybenzaldehyde and 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline.

    Formation of Pyridazine Core: The pyridazine core is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The final compound is obtained by coupling the pyridazine core with the prepared intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic substitution using alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Compounds with similar pyridazine cores, which may have different substituents and exhibit varying biological activities.

    Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups, which can influence the compound’s solubility, stability, and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C25H28N4O5S/c1-3-34-21-10-8-20(9-11-21)29-16-14-23(30)24(27-29)25(31)26-19-6-12-22(13-7-19)35(32,33)28-15-4-5-18(2)17-28/h6-14,16,18H,3-5,15,17H2,1-2H3,(H,26,31)

InChI Key

JNRAQFOWDCFHBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C

Origin of Product

United States

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